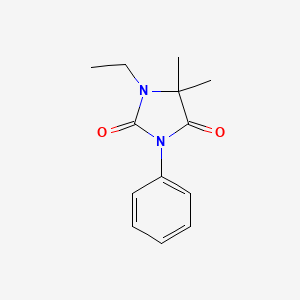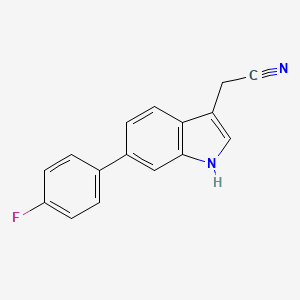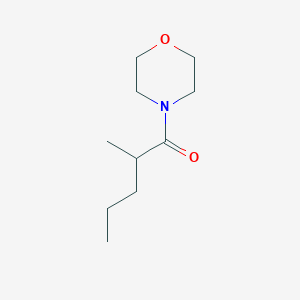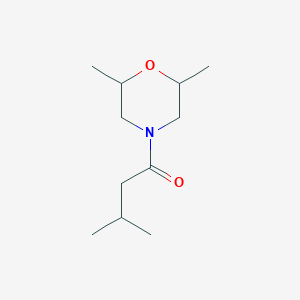
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione (EDPID) is a cyclic urea derivative that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. EDPID has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
The mechanism of action of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is not fully understood, but it is believed to act via multiple pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has also been found to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have antioxidant properties.
Biochemical and Physiological Effects:
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has also been found to reduce oxidative stress and inflammation in various tissues. Additionally, it has been shown to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One of the main advantages of using 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. Additionally, 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the limitations of using 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, the antioxidant and anti-inflammatory properties of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione make it a promising candidate for studies related to aging and age-related diseases. Further research is also needed to optimize the synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione and improve its solubility in water.
合成方法
The synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione involves the reaction of ethyl acetoacetate, phenylhydrazine, and urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via a multistep process, resulting in the formation of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione as the final product. The synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been optimized in recent years, with several modifications to the reaction conditions resulting in higher yields and improved purity.
科学研究应用
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications. 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been used in studies related to oxidative stress, inflammation, and cancer. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
属性
IUPAC Name |
1-ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-14-12(17)15(11(16)13(14,2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXOJWDXXRJZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(C(=O)C1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)


![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)



![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)
![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)